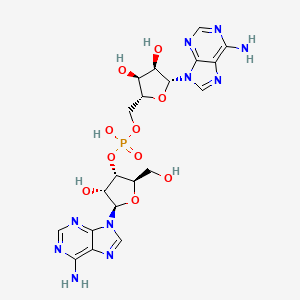
Adenylyl-(3'-5')-adenosine
Vue d'ensemble
Description
Adenylyl-(3’-5’)-adenosine, also known as cyclic adenosine monophosphate, is a crucial second messenger in various biological processes. It plays a pivotal role in intracellular signal transduction, regulating numerous physiological responses such as metabolism, gene transcription, and cell proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenylyl-(3’-5’)-adenosine typically involves the cyclization of adenosine triphosphate (ATP) under the influence of adenylyl cyclase enzymes. This reaction requires specific conditions, including the presence of magnesium ions and optimal pH levels to facilitate the conversion.
Industrial Production Methods: Industrial production of Adenylyl-(3’-5’)-adenosine often employs recombinant DNA technology to produce adenylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of ATP to Adenylyl-(3’-5’)-adenosine under controlled conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Adenylyl-(3’-5’)-adenosine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases, leading to the formation of adenosine monophosphate.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution: Involving the replacement of functional groups, typically in synthetic analogs.
Common Reagents and Conditions:
Hydrolysis: Requires phosphodiesterase enzymes and water.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Substitution: Often uses nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products:
Hydrolysis: Produces adenosine monophosphate.
Oxidation and Reduction: Can yield various oxidized or reduced forms of the compound.
Substitution: Results in modified analogs with different functional groups.
Applications De Recherche Scientifique
Adenylyl-(3’-5’)-adenosine is extensively used in scientific research due to its role as a second messenger. Its applications include:
Chemistry: Studying signal transduction pathways and enzyme kinetics.
Biology: Investigating cellular responses to hormones and neurotransmitters.
Medicine: Exploring its role in disease mechanisms and potential therapeutic targets.
Industry: Used in the development of biosensors and diagnostic tools.
Mécanisme D'action
Adenylyl-(3’-5’)-adenosine exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of various target proteins. This phosphorylation cascade regulates numerous cellular processes, including metabolism, gene expression, and cell cycle progression.
Comparaison Avec Des Composés Similaires
- Adenylyl-(3’-5’)-uridine 3’-monophosphate
- Guanosine 3’,5’-cyclic monophosphate
- Cytidine 3’,5’-cyclic monophosphate
Uniqueness: Adenylyl-(3’-5’)-adenosine is unique due to its specific role in activating PKA and its widespread involvement in various physiological processes. Its ability to act as a second messenger in multiple signaling pathways distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSXBCQACJTYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10O10P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293698 | |
| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-46-0, 102029-96-9 | |
| Record name | NSC91555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)
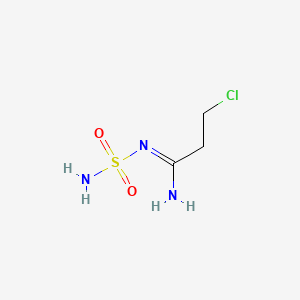
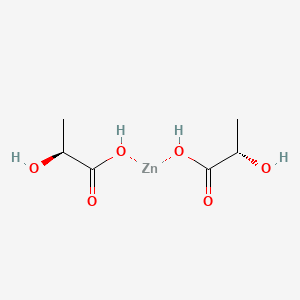
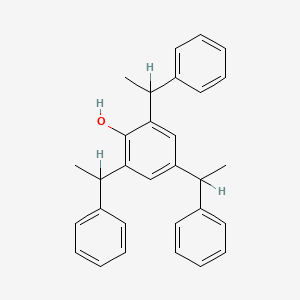
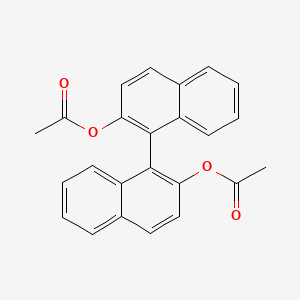

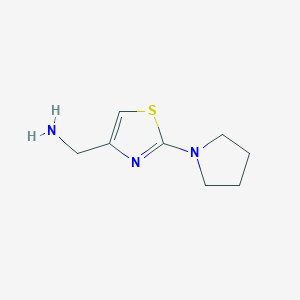

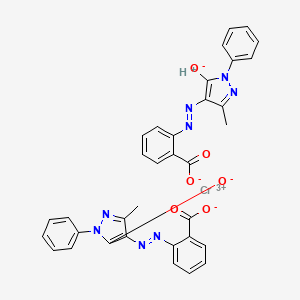
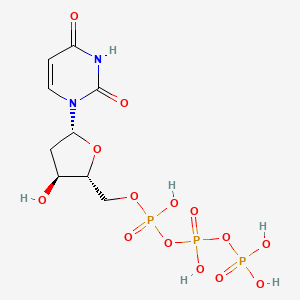
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
